molecular formula C19H25N5O2 B5525548 2,4-dimethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide

2,4-dimethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide

Cat. No.: B5525548
M. Wt: 355.4 g/mol
InChI Key: FGVTXSSAUZJAQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dimethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide, also known as GSK126, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research. GSK126 is a selective inhibitor of the enzyme EZH2, which is known to play a crucial role in the development and progression of various types of cancer.

Scientific Research Applications

Synthesis and Biological Applications

  • The synthesis of novel heterocyclic compounds derived from benzofuran derivatives shows potential in producing anti-inflammatory and analgesic agents. These compounds exhibit significant inhibitory activity on cyclooxygenase-2 (COX-2) selectivity and possess analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
  • Research on dihydropyrimidinone derivatives containing piperazine/morpholine moiety indicates a method for synthesizing compounds in good yield, demonstrating the potential for efficient synthesis of pharmacologically relevant molecules (Bhat et al., 2018).
  • The development of a positron emission tomography (PET) imaging probe for the ultrasensitive detection of malignant melanoma highlights the role of similar compounds in diagnostic imaging. This probe demonstrates strong tumoral uptake and rapid background clearance, suggesting potential applications in early-stage melanoma diagnosis (Pyo et al., 2020).

Properties

IUPAC Name

2,4-dimethyl-N-[2-[(6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2/c1-14-3-4-16(15(2)11-14)19(25)21-6-5-20-17-12-18(23-13-22-17)24-7-9-26-10-8-24/h3-4,11-13H,5-10H2,1-2H3,(H,21,25)(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGVTXSSAUZJAQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NCCNC2=CC(=NC=N2)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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